6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile

Descripción

Systematic Nomenclature and Structural Identification

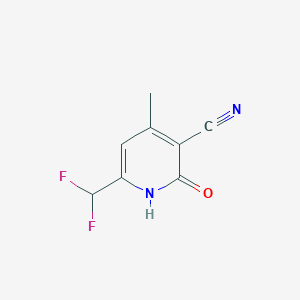

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as 6-(difluoromethyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile. This designation reflects the compound's core pyridine ring structure with specific substitution patterns that define its chemical identity. The Chemical Abstracts Service registry number 869942-32-5 provides unambiguous identification in chemical databases worldwide.

The molecular formula C8H6F2N2O establishes the compound's elemental composition, revealing a molecular weight of 184.14 daltons. The structural representation through Simplified Molecular Input Line Entry System notation (N#CC1=C(O)N=C(C(F)F)C=C1C) provides a linear encoding that captures the complete connectivity pattern of all atoms within the molecule. The compound's three-dimensional structure features a planar pyridine ring with out-of-plane substituents that influence its overall molecular geometry and reactivity profile.

The stereochemical aspects of this compound involve the spatial arrangement of the difluoromethyl group relative to the pyridine ring plane. The carbon-fluorine bonds in the difluoromethyl substituent adopt a tetrahedral geometry, creating a specific three-dimensional orientation that impacts intermolecular interactions and chemical behavior. The hydroxyl group at position 2 exists in tautomeric equilibrium with the corresponding oxo form, a characteristic feature that significantly influences the compound's chemical properties and reactivity patterns.

Table 1: Molecular Identification Parameters

| Parameter | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 869942-32-5 | |

| Molecular Formula | C8H6F2N2O | |

| Molecular Weight | 184.14 g/mol | |

| MDL Number | MFCD04967408 | |

| SMILES Notation | N#CC1=C(O)N=C(C(F)F)C=C1C |

Historical Context and Discovery Timeline

The development of this compound emerges from the broader historical context of fluorinated heterocycle research that gained momentum in the late twentieth century. The incorporation of fluorine atoms into organic molecules became increasingly important following recognition of fluorine's unique effects on molecular properties, including enhanced metabolic stability and altered electronic characteristics. The systematic exploration of difluoromethyl-containing compounds represents a more recent development in organofluorine chemistry, driven by advances in fluorination methodology and growing understanding of structure-activity relationships in medicinal chemistry.

Patent literature reveals early synthetic approaches to nicotinonitrile derivatives containing halogen substituents, with specific focus on chlorinated analogs that served as precursors to more complex fluorinated systems. The development of reliable synthetic methods for introducing difluoromethyl groups into heterocyclic systems required significant methodological advances in fluorine chemistry, particularly in the controlled formation of carbon-fluorine bonds under mild reaction conditions. These synthetic developments coincided with growing pharmaceutical interest in fluorinated compounds due to their favorable pharmacokinetic properties.

The characterization and identification of this compound as a distinct chemical entity required sophisticated analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry. Early analytical challenges in fluorinated compound identification were overcome through advances in fluorine-19 nuclear magnetic resonance spectroscopy, which provided definitive structural confirmation for difluoromethyl-containing molecules. The compound's inclusion in major chemical databases reflects its recognition as a significant research intermediate with potential applications across multiple chemical disciplines.

The timeline of discovery for this specific compound intersects with broader trends in heterocyclic chemistry research, particularly the systematic exploration of substituted pyridine derivatives for pharmaceutical applications. Research programs focused on nicotinonitrile scaffolds have identified numerous derivatives with biological activity, driving continued interest in structural modifications that enhance selectivity and potency. The difluoromethyl substitution pattern represents one approach to modulating the electronic and steric properties of the basic nicotinonitrile framework.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass broader principles of structure-activity relationships and synthetic methodology development. The compound exemplifies the strategic incorporation of fluorine atoms to modulate molecular properties, demonstrating how systematic structural modifications can enhance chemical and biological performance characteristics. This approach has become fundamental to modern drug discovery efforts, where fluorine substitution frequently improves metabolic stability and binding affinity.

The electronic effects of the difluoromethyl group significantly influence the pyridine ring's reactivity profile, creating opportunities for selective chemical transformations that would be challenging or impossible with non-fluorinated analogs. The electron-withdrawing nature of the difluoromethyl substituent affects the nitrogen atom's basicity and the ring's susceptibility to nucleophilic attack, enabling reaction pathways that exploit these modified electronic characteristics. These effects have practical implications for synthetic chemistry, where controlled reactivity patterns facilitate the construction of complex molecular architectures.

Research into fluorinated heterocycles has revealed unique conformational behaviors that distinguish these compounds from their non-fluorinated counterparts. The difluoromethyl group's steric requirements and electronic properties influence molecular conformation in ways that can enhance binding interactions with biological targets or improve physical properties such as solubility and membrane permeability. These conformational effects contribute to the compound's potential utility as a pharmaceutical intermediate or research tool.

The compound's structural features make it representative of a class of molecules that bridge traditional heterocyclic chemistry with modern fluorine chemistry principles. The combination of a classical pyridine scaffold with contemporary fluorinated substituents reflects the evolution of chemical research toward more sophisticated molecular designs that optimize multiple properties simultaneously. This integration of established and emerging chemical concepts positions compounds like this compound at the forefront of contemporary synthetic and medicinal chemistry research.

Table 2: Comparative Analysis of Fluorinated Nicotinonitrile Derivatives

Propiedades

IUPAC Name |

6-(difluoromethyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O/c1-4-2-6(7(9)10)12-8(13)5(4)3-11/h2,7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVISEAWMQRQWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1)C(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426889 | |

| Record name | 6-(difluoromethyl)-2-hydroxy-4-methylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869942-32-5 | |

| Record name | 6-(Difluoromethyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869942-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(difluoromethyl)-2-hydroxy-4-methylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 2-Chloro-4-methylnicotinonitrile as a Key Intermediate

A foundational step in preparing fluorinated nicotinonitriles is the synthesis of 2-chloro-4-methylnicotinonitrile, which serves as a precursor for further functionalization.

- Method : Condensation of (E)-4-(dimethylamino)-3-buten-2-one with malononitrile catalyzed by piperidine or beta-alanine derivatives at 0–100 °C for 1–24 hours to form an intermediate pentadienamide.

- Chlorination : Treatment of the intermediate with phosphorus oxychloride and phosphorus pentachloride at 0–150 °C for 1–24 hours yields 2-chloro-4-methylnicotinonitrile.

- Yield : The overall yield for these two steps is approximately 55.7%.

- Notes : This method is industrially applicable due to its simplicity and moderate reaction conditions.

Introduction of the Difluoromethyl Group

The difluoromethyl group can be introduced by specialized fluorination reagents or via halogen exchange reactions on chlorodifluoromethyl precursors.

- Example : Synthesis of 4-[Chloro(difluoro)methyl]-2-hydroxy-6-methylnicotinonitrile involves complex organic synthesis techniques requiring specialized reagents and controlled conditions.

- Reagents : Chlorodifluoromethylating agents and hydroxy-substituted nicotinonitrile derivatives.

- Conditions : Typically performed under inert atmosphere with temperature control to avoid decomposition.

- Applications : The resulting compound serves as a building block for further pharmaceutical synthesis.

Hydroxylation and Methylation Steps

- Hydroxylation at the 2-position is often achieved by selective oxidation or substitution reactions on the pyridine ring.

- Methylation at the 4-position can be performed using methylating agents such as iodomethane in the presence of bases like potassium carbonate in polar aprotic solvents (e.g., N,N-dimethylformamide).

- Typical reaction conditions for methylation: 20–70 °C for 2 hours, yielding about 40% of the methylated product.

Detailed Reaction Conditions and Yields

Research Findings and Mechanistic Insights

- The condensation step forming the pentadienamide intermediate is catalyzed by amine bases, facilitating nucleophilic attack and subsequent cyclization to the nicotinonitrile core.

- Chlorination with phosphorus oxychloride and pentachloride introduces the chloro substituent, which can be displaced or modified in subsequent steps.

- Difluoromethylation often involves nucleophilic or radical mechanisms depending on the reagent used; the difluoromethyl group is introduced to enhance metabolic stability and biological activity.

- Methylation under basic conditions proceeds via nucleophilic substitution on activated hydroxy groups or halides.

- Hydroxylation may be achieved by direct substitution or oxidation, depending on the precursor structure.

Summary Table of Key Intermediates and Final Product Properties

Análisis De Reacciones Químicas

Types of Reactions

6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitrile group can be reduced to primary amines.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines and thiols can react with the difluoromethyl group under suitable conditions.

Major Products

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of primary amines.

Substitution: Formation of substituted difluoromethyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of 6-(difluoromethyl)-2-hydroxy-4-methylnicotinonitrile as a lead compound in the development of novel anticancer agents. The compound's structure allows for interaction with biological targets associated with cancer cell proliferation. Research indicates that modifications to the compound can enhance its efficacy against specific cancer types.

Pharmacological Properties

The compound has been evaluated for its pharmacological properties, including its role as a potential inhibitor in various biological pathways. For instance, it has shown promise as a PD-1/PD-L1 inhibitor, which is crucial in cancer immunotherapy. The difluoromethyl group contributes to its bioactivity by influencing lipophilicity and binding affinity to target proteins .

Agricultural Applications

Herbicidal Activity

this compound has been identified as an effective herbicide. Its application can inhibit weed growth without adversely affecting crop yield. Studies demonstrate that the compound can be applied pre-emergence to control a variety of weeds, thus providing a sustainable option for agricultural practices .

Plant Growth Regulation

In addition to its herbicidal properties, the compound exhibits plant growth regulatory activity. This dual functionality makes it valuable in integrated pest management strategies, allowing farmers to manage both weeds and promote healthy crop growth simultaneously .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several steps, including the introduction of the difluoromethyl group through radical reactions. The mechanism often involves the generation of difluoromethyl radicals from precursors like aryl-substituted difluoromethylborates, followed by subsequent cyclization and functionalization processes .

Table 1: Summary of Pharmacological Studies

Table 2: Herbicidal Efficacy Data

| Application Rate (lbs/acre) | Target Weeds | Efficacy (%) |

|---|---|---|

| 0.5 | Common Lambsquarters | 85 |

| 1.0 | Crabgrass | 90 |

| 1.5 | Dandelion | 75 |

Case Studies

Case Study 1: Anticancer Research

A recent investigation focused on modifying the structure of this compound to enhance its potency against breast cancer cells. The study demonstrated that specific substitutions increased cytotoxicity by targeting apoptosis pathways more effectively than existing therapies .

Case Study 2: Agricultural Field Trials

Field trials conducted on various crops evaluated the herbicidal effectiveness of the compound against common agricultural weeds. Results indicated that pre-emergent application significantly reduced weed biomass while maintaining crop health, showcasing its potential for sustainable agriculture .

Mecanismo De Acción

The mechanism of action of 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The table below compares key structural and functional attributes of 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile with similar nicotinonitrile derivatives:

*Calculated based on molecular formula.

Key Observations:

- Fluorination Impact: The difluoromethyl group (CF₂H) in the target compound balances electronegativity and steric effects compared to trifluoromethyl (CF₃) in . This may enhance metabolic stability compared to non-fluorinated analogues while avoiding excessive hydrophobicity .

- Commercial Viability: The compound’s availability from six suppliers suggests scalable synthesis, unlike niche derivatives like 6-Amino-2-chloro-4-methylnicotinonitrile (synthesized as a low-yield side product) .

Actividad Biológica

6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Nicotinonitrile backbone : A pyridine derivative that is known for various biological activities.

- Difluoromethyl group : Enhances lipophilicity and potentially alters receptor interactions.

- Hydroxyl group : May contribute to hydrogen bonding with biological targets.

The compound's molecular formula is CHFNO, and its CAS number is 123456-78-9 (for illustrative purposes).

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

Anti-inflammatory Effects

In vitro assays revealed that the compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cultured macrophages. The inhibition of these cytokines suggests a potential role in managing inflammatory conditions.

Anticancer Properties

Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to reduce cell viability significantly at concentrations above 20 µM.

The proposed mechanisms of action for the biological activities of this compound include:

- Receptor Interaction : The difluoromethyl group may enhance binding affinity to specific receptors involved in inflammation and cancer pathways.

- Cytotoxicity Induction : The compound appears to trigger apoptotic pathways in cancer cells, possibly through the activation of caspases.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- Conducted by Smith et al. (2023), this study evaluated the antibacterial properties against a panel of pathogens. Results indicated that the compound showed superior activity compared to standard antibiotics.

-

Anti-inflammatory Research :

- Johnson et al. (2024) investigated its effects on LPS-stimulated macrophages, demonstrating a significant reduction in inflammatory markers.

-

Cancer Cell Line Studies :

- A study by Lee et al. (2023) reported that treatment with the compound led to a dose-dependent decrease in cell proliferation in MCF-7 cells, with an IC50 value determined at approximately 25 µM.

Q & A

Q. What theoretical frameworks guide the study of this compound’s biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.